molecular formula C21H23ClF3N3 B11452538 6-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

6-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Cat. No.: B11452538
M. Wt: 409.9 g/mol
InChI Key: QKCZBQGNBAWCDZ-UHFFFAOYSA-N
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Description

6-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the bicyclic structure through a cyclization reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
  • **4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Uniqueness

6-[4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[321]octane is unique due to the presence of the chlorophenyl and trifluoromethyl groups, which impart specific electronic and steric properties

Properties

Molecular Formula

C21H23ClF3N3

Molecular Weight

409.9 g/mol

IUPAC Name

6-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C21H23ClF3N3/c1-19(2)9-15-10-20(3,11-19)12-28(15)18-26-16(8-17(27-18)21(23,24)25)13-4-6-14(22)7-5-13/h4-8,15H,9-12H2,1-3H3

InChI Key

QKCZBQGNBAWCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

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